(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone

PI3Kγ Kinase inhibition Binding affinity

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone (CAS 2034330-69-1) is a synthetic heterocyclic small molecule (C15H15ClN4O2, MW 318.76 g/mol) comprising a piperidine core substituted with a 3-chloropyridin-4-yloxy group and a pyrimidin-2-yl methanone moiety. It is formally catalogued as a member of the Aldrich CPR (Custom Preparation Request) collection of rare and unique chemicals, indicating it is maintained as a discrete chemical entity rather than a routine building block.

Molecular Formula C15H15ClN4O2
Molecular Weight 318.76
CAS No. 2034330-69-1
Cat. No. B2949211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone
CAS2034330-69-1
Molecular FormulaC15H15ClN4O2
Molecular Weight318.76
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC=CC=N3
InChIInChI=1S/C15H15ClN4O2/c16-12-10-17-7-2-13(12)22-11-3-8-20(9-4-11)15(21)14-18-5-1-6-19-14/h1-2,5-7,10-11H,3-4,8-9H2
InChIKeyXLVOVMCRBNYWOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Why (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone) (CAS 2034330-69-1) Is Catalogued as a Distinct Chemical Entity for Early Discovery Procurement


(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone (CAS 2034330-69-1) is a synthetic heterocyclic small molecule (C15H15ClN4O2, MW 318.76 g/mol) comprising a piperidine core substituted with a 3-chloropyridin-4-yloxy group and a pyrimidin-2-yl methanone moiety . It is formally catalogued as a member of the Aldrich CPR (Custom Preparation Request) collection of rare and unique chemicals, indicating it is maintained as a discrete chemical entity rather than a routine building block . The structural scaffold—linking a substituted pyridine, a piperidine, and a pyrimidine through oxygen and carbonyl connectors—places it within the broader chemotype space of kinase inhibitor pharmacophores, but its specific substitution pattern differentiates it from more commonly referenced analogs bearing modified pyridine, piperidine, or pyrimidine attachments .

Why an Analog of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone) Cannot Be Assumed Interchangeable in a Bioactive Chemical Series


Within the piperidinyl-chloropyridine-amide/ketone chemotype, small structural variations—such as replacement of the pyrimidin-2-yl methanone with a pyridin‑3‑yl, pyridin‑4‑yl, or cyclopropyl methanone, or relocation of the chlorine substituent on the pyridine ring—are known to produce divergent target engagement profiles across kinase and receptor families . The specific combination of a 3‑chloropyridin‑4‑yloxy group and a pyrimidin‑2‑yl methanone in CAS 2034330-69-1 creates a distinct hydrogen‑bond acceptor/donor topography and electronic distribution that cannot be reproduced by close analogs such as (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone or (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone .

Quantitative Differentiation Evidence for (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone) Against Closest Comparators


Binding Affinity to PI3Kγ: Kd Profile of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone) Versus In-Class Kinase Probes

In a KINOMEscan binding assay, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone) demonstrated a binding dissociation constant (Kd) of 2.60 nM against human PI3Kγ (PIK3CG, residues S144–A1102) expressed in a mammalian expression system [1]. This places the compound in a high-affinity range relative to the broader PI3Kγ inhibitor class where reported Kd values span from low nanomolar to micromolar. An analog bearing a pyrazol-4-yl substituent (BindingDB CHEMBL2165501) showed a substantially weaker cellular IC50 of 116 nM against PI3Kδ-mediated AKT phosphorylation, suggesting that the pyrimidin-2-yl methanone variant may offer significantly tighter target engagement at the PI3Kγ isoform [2].

PI3Kγ Kinase inhibition Binding affinity KINOMEscan

Synthetic Accessibility and Procurement Status: Sigma-Aldrich CPR Classification Versus Bulk Catalog Compounds

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone) is classified by Sigma-Aldrich under the Aldrich CPR (Custom Preparation Request) program as a rare and unique chemical (Product No. T203343) . Unlike bulk catalog kinase inhibitors such as IKK-16 (available at ≥98% purity with full certificate of analysis) , this compound is sold 'as-is' with explicit disclaimers that no analytical data is collected and all sales are final . In contrast, close structural analogs—e.g., (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone (CAS 2034315-59-6)—are listed by multiple vendors with defined purity specifications . The CPR designation signals that this specific compound is not a standard stock item and may require longer lead times or custom synthesis, which carries implications for procurement planning.

Chemical procurement Custom synthesis Rare chemicals Aldrich CPR

Computed Physicochemical Profile: Lipinski Compliance and Topological Polar Surface Area Versus Typical CNS-Penetrant Kinase Inhibitors

Computed physicochemical properties for (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone) indicate a clogP of 1.55, a topological polar surface area (tPSA) of 67.23 Ų, 6 hydrogen-bond acceptors, 1 hydrogen-bond donor, 3 rotatable bonds, and full compliance with Lipinski's Rule of Five (MW 318.76) [1]. This tPSA value falls below the typical 90 Ų threshold associated with CNS penetration, suggesting a potential for blood-brain barrier permeability that differentiates it from larger, more polar kinase inhibitors (e.g., certain PI3Kδ inhibitors with tPSA > 90 Ų and MW > 450). By comparison, (3-chloropyridin-4-yl)-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]methanone carries an additional methyl substituent altering its hydrogen-bond profile and lipophilicity, though direct experimental logD comparisons are unavailable .

ADME Lipinski Rule of Five Topological polar surface area Physicochemical properties

Defensible Application Scenarios for (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone) Based on Available Comparative Evidence


PI3Kγ-Focused Chemical Biology Probe Development

The 2.60 nM Kd against PI3Kγ suggests that (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone) could serve as a starting scaffold for developing isoform-selective PI3Kγ chemical probes [1]. Its potency at the isolated kinase domain warrants further profiling against PI3Kα, β, and δ isoforms to establish selectivity ratios. Researchers procuring this compound should plan for in-house selectivity panel screening, as publicly available selectivity data are absent.

Kinase Inhibitor Scaffold Diversification in Medicinal Chemistry Libraries

The distinct combination of a 3-chloropyridin-4-yloxy group with a pyrimidin-2-yl methanone offers structural novelty relative to commonly employed kinase hinge-binding motifs (e.g., pyridin-3-yl amides or pyrimidin-4-yl amines) . Incorporation into a diversity-oriented synthesis library can explore kinase space orthogonal to established chemotypes such as imidazo[1,2-b]pyridazines or pyrrolo[2,3-d]pyrimidines. The Aldrich CPR listing indicates limited commercial availability, making this compound suitable for scout screening rather than large-scale lead optimization campaigns.

Physicochemical Property Benchmarking for CNS-Permeable Kinase Inhibitor Design

With a computed tPSA of 67.23 Ų and clogP of 1.55, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone) occupies favorable physicochemical space for CNS drug design [2]. It can be used as a reference compound in computational models predicting blood-brain barrier penetration of kinase-targeted small molecules. Experimental determination of logD, PAMPA-BBB permeability, and MDCK-MDR1 efflux ratio would be required to validate this in silico prediction.

Quote Request

Request a Quote for (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.